4-Chloro-3-(difluoromethyl)benzoic acid
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Overview
Description
4-Chloro-3-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5ClF2O2 and a molecular weight of 206.58 g/mol It is a derivative of benzoic acid, characterized by the presence of a chloro group at the 4-position and a difluoromethyl group at the 3-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the chlorination of 3-(difluoromethyl)benzoic acid using a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted benzoic acids, alcohols, and biaryl compounds depending on the reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-3-(difluoromethyl)benzoic acid has diverse applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its role in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-3-(difluoromethyl)benzoic acid depends on its specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and difluoromethyl groups can enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Chloro-4-(difluoromethyl)benzoic acid: Isomeric compound with the positions of the chloro and difluoromethyl groups reversed.
4-Chloro-3-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a difluoromethyl group at the 3-position.
Uniqueness: 4-Chloro-3-(difluoromethyl)benzoic acid is unique due to the specific positioning of the chloro and difluoromethyl groups, which can influence its reactivity and interactions with other molecules. The difluoromethyl group imparts distinct electronic properties, making it valuable in the design of molecules with specific chemical and biological activities .
Properties
IUPAC Name |
4-chloro-3-(difluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,7H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINKQBYMKNDPJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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